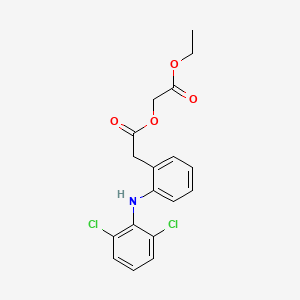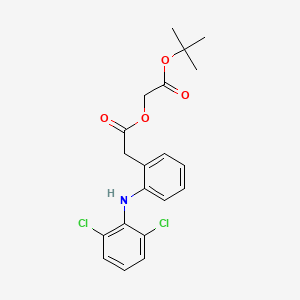
Brivaracetam (alfaR, 4R)-Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brivaracetam (alfaR, 4R)-Isomer, also known as (αR,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide, is an antiepileptic drug used to treat partial-onset seizures in people with epilepsy . It is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (alfaR, 4R)-isomer and (alfaS, 4S)-isomer . The (alfaR, 4R)-isomer is the pharmacologically active form responsible for Brivaracetam’s antiepileptic effects .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . One method involves the use of trimethylsilyl bromide in dichloromethane for 6 hours under an inert atmosphere, followed by reaction with sodium carbonate in ethanol at 50°C for 16 hours .Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O2, and its molecular weight is 212.29 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
This compound acts as a reagent for the preparation of 2-Oxo-1-pyrrolidine derivatives and their anticonvulsants activity . It is also an impurity of Brivaracetam, a 4-n-propyl analog of levetiracetam, and a racetam derivative with anticonvulsant properties .Aplicaciones Científicas De Investigación
Brivaracetam's Mechanism and Applications in Epilepsy
Brivaracetam is recognized for its high affinity to synaptic vesicle protein 2A (SV2A), which is crucial for its antiseizure activity. This ligand is available in oral and intravenous forms and is approved as adjunctive therapy for partial-onset seizures in adults and adolescents with epilepsy. Its effectiveness in reducing seizure frequency and improving patient outcomes has been demonstrated through multinational, phase III studies. These studies have shown significant median percent reductions in seizure frequency and significant improvements in patient response rates compared to placebo, with benefits sustained up to 96 months of therapy (Sheridan M. Hoy, 2016).
Pharmacokinetics and Drug-Drug Interactions
Brivaracetam exhibits rapid absorption, extensive biotransformation, and possesses linear and dose-proportional pharmacokinetics at therapeutic doses. It does not interact with most metabolizing enzymes and drug transporters, hence does not interfere with drugs utilizing these metabolic routes. This favorable pharmacokinetic profile and the lack of clinically relevant drug-drug interactions allow for administration without dose adjustment, avoiding potential adverse events from decreased efficacy of antiepileptic drugs or oral contraceptives due to drug-drug interactions (Brian D. Moseley et al., 2020).
Comparative Efficacy and Safety
Brivaracetam's role as an adjunctive treatment for refractory focal seizures has been supported by three pivotal Phase III studies, showcasing promising efficacy and a good safety and tolerability profile across doses of 50–200 mg/day. Long-term data indicate that the response to Brivaracetam is sustained with a good tolerability and retention rate, highlighting its high effectiveness particularly in patients experiencing secondarily generalized tonic-clonic seizures. Safety data suggest a favorable psychiatric adverse effect profile in controlled studies (P. Klein et al., 2018).
Synthesis and Chemical Analysis
Research on the synthesis of Brivaracetam emphasizes its significant affinity toward synaptic vesicle glycoprotein compared to conventional drugs like levetiracetam and piracetam. Novel routes for its synthesis have been explored due to its efficacy in limiting epilepsy progression, making it a focal point for medicinal chemists aiming to improve its synthesis and availability (Manoj Gayke et al., 2022).
Mecanismo De Acción
Target of Action
Brivaracetam (alfaR, 4R)-Isomer, also known as Brivaracetam, primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is a protein that plays a crucial role in the regulation of vesicle exocytosis and neurotransmitter release . Brivaracetam binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than its racetam derivative, Levetiracetam .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Brivaracetam (alfaR, 4R)-Isomer binds to synaptic vesicle glycoprotein 2A (SV2A) with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . SV2A is known to play a role in epileptogenesis through modulation of synaptic GABA release . It is thought that this compound exerts its anti-epileptogenic effects through its binding to SV2A .
Cellular Effects
This compound has broad-spectrum antiseizure activity in animal models of epilepsy . It has a favorable pharmacokinetic profile, few clinically relevant drug-drug interactions, and rapid brain penetration . These properties suggest that this compound may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to act by binding to the ubiquitous synaptic vesicle glycoprotein 2A (SV2A) .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed, with Cmax of 4 μg/mL occurring within 1.5 h of dosing . Unchanged this compound amounted to 90% of the total plasma radioactivity, suggesting a modest first-pass effect . The drug was found to be less stable under basic degradation conditions .
Dosage Effects in Animal Models
It is known that this compound has broad-spectrum antiseizure activity in animal models of epilepsy .
Metabolic Pathways
This compound is primarily metabolised by hydrolysis of the amide moiety to form the corresponding carboxylic acid, and secondarily by hydroxylation on the propyl side chain . The hydrolysis of the amide moiety leading to the carboxylic acid metabolite (34% of the dose) is a major metabolic pathway .
Transport and Distribution
It is known that this compound has a favorable pharmacokinetic profile and rapid brain penetration , suggesting efficient transport and distribution.
Subcellular Localization
Given its binding to the synaptic vesicle glycoprotein 2A (SV2A) , it can be inferred that this compound may be localized in the synaptic vesicles within neurons.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4R)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutanoic acid using acetic anhydride and pyridine as catalysts.", "Step 2: Conversion of (S)-2-Acetamido-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutyronitrile using thionyl chloride and DMF as solvents.", "Step 3: Conversion of (S)-2-Acetamido-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyronitrile using lithium aluminum hydride as a reducing agent.", "Step 4: Conversion of (S)-2-Amino-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyric acid using hydrochloric acid and water as solvents.", "Step 5: Conversion of (S)-2-Amino-3-methylbutyric acid to Brivaracetam (alfaR, 4R)-Isomer using sodium bicarbonate, ethyl acetate, and methanol as solvents." ] } | |
Número CAS |
357337-00-9 |
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








